4-Bromo-6-isopropyl-2-methylpyrimidine is a chemical compound belonging to the pyrimidine family, characterized by the presence of a bromine atom at the 4-position, an isopropyl group at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Its molecular formula is and it has a molecular weight of approximately 215.09 g/mol. The compound's structure features a six-membered aromatic ring containing two nitrogen atoms, contributing to its unique chemical properties and reactivity.
Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the conditions and reagents used in each reaction type.
While specific biological activities of 4-bromo-6-isopropyl-2-methylpyrimidine are not extensively documented, compounds in the pyrimidine class often exhibit significant pharmacological properties. Pyrimidines are known for their roles in various biological processes and have been studied for their potential as antiviral, antibacterial, and anticancer agents. The presence of a bromine atom may enhance its biological activity through increased lipophilicity and reactivity .
The synthesis of 4-bromo-6-isopropyl-2-methylpyrimidine typically involves:
In industrial settings, continuous flow reactors may be employed for large-scale production, utilizing automated systems for efficiency and consistency .
4-Bromo-6-isopropyl-2-methylpyrimidine has potential applications in:
Its unique structure allows it to serve as an intermediate in the synthesis of more complex molecules .
Several compounds share structural similarities with 4-bromo-6-isopropyl-2-methylpyrimidine:
| Compound Name | Key Differences |
|---|---|
| 4-Bromo-2-methylpyrimidine | Lacks the isopropyl group at the 6th position |
| 2-Methyl-6-(propan-2-yl)pyrimidine | Lacks the bromine atom at the 4th position |
| 4-Chloro-2-methyl-6-(propan-2-yl)pyrimidine | Contains a chlorine atom instead of bromine |
| 4-Bromo-2-methoxy-6-methylpyridine | Contains a methoxy group instead of an isopropyl group |
The unique combination of a bromine atom and both methyl and isopropyl groups imparts distinct steric and electronic properties to 4-bromo-6-isopropyl-2-methylpyrimidine. This allows for versatile substitution reactions that can be exploited in synthetic organic chemistry .
The pyrimidine scaffold has been a cornerstone of heterocyclic chemistry since its structural elucidation in the late 19th century. Halogenated pyrimidines, such as 4-bromo-6-isopropyl-2-methylpyrimidine (C₈H₁₁BrN₂), emerged as critical intermediates in the mid-20th century, driven by their utility in pharmaceuticals and agrochemicals. This compound, first documented in PubChem in 2016 (CID 112554732), represents a modern iteration of halogenated pyrimidines optimized for regioselective functionalization. Its discovery aligns with advancements in green chemistry, as seen in the adoption of triphosgene over traditional phosphoryl chloride (POCl₃) for safer synthesis of related pyrimidine derivatives.
Halogen atoms, particularly bromine, impart unique electronic and steric properties to pyrimidines. The bromine atom at the 4-position in 4-bromo-6-isopropyl-2-methylpyrimidine enhances electrophilic substitution reactivity, making it a versatile precursor for cross-coupling reactions. Meanwhile, the isopropyl group at the 6-position introduces steric bulk, which can modulate binding affinity in biological systems. Such features have positioned halogenated pyrimidines as key building blocks in:
The substituents in 4-bromo-6-isopropyl-2-methylpyrimidine synergistically influence its chemical behavior:
| Substituent | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Bromine | 4 | Electron-withdrawing (σₚ = +0.26) | Minimal |
| Isopropyl | 6 | Electron-donating (σₘ = -0.07) | High (Es = -1.54) |
| Methyl | 2 | Electron-donating (σₘ = -0.07) | Moderate |
The electron-withdrawing bromine directs electrophilic attacks to the 5-position, while the isopropyl group restricts access to the 6-position, favoring regioselective transformations.
This review focuses on: